Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone
Overview
Description
Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol . It is also known by its IUPAC name, 1-cyclopentyl-3-(2-methoxyphenyl)-1-propanone . This compound is characterized by the presence of a cyclopentyl group attached to a ketone functional group, which is further connected to a 2-methoxyphenyl group.
Preparation Methods
The synthesis of cyclopentyl 2-(2-methoxyphenyl)ethyl ketone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cyclopentanone reacts with 2-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone has garnered attention in scientific research due to its potential biological activity and various applications. In chemistry, it serves as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects. Additionally, this compound can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of cyclopentyl 2-(2-methoxyphenyl)ethyl ketone depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The pathways involved can vary, but they often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone can be compared to other similar compounds, such as cyclopentyl 2-(4-methylphenyl)ethyl ketone . While both compounds share a cyclopentyl group and a ketone functional group, the position and nature of the substituents on the phenyl ring can significantly influence their chemical properties and reactivity. The methoxy group in this compound imparts different electronic and steric effects compared to the methyl group in cyclopentyl 2-(4-methylphenyl)ethyl ketone, highlighting its uniqueness.
Conclusion
This compound is a versatile compound with various synthetic routes, chemical reactions, and scientific research applications. Its unique structure and properties make it an interesting subject for further investigation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-cyclopentyl-3-(2-methoxyphenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-17-15-9-5-4-8-13(15)10-11-14(16)12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXVIQQHXJRIBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644208 | |
Record name | 1-Cyclopentyl-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-31-7 | |
Record name | 1-Cyclopentyl-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.